molecular formula C10H6ClF3N2O2 B3041428 prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate CAS No. 288246-64-0

prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate

Cat. No.: B3041428
CAS No.: 288246-64-0
M. Wt: 278.61 g/mol
InChI Key: DLUIRFWHCUVOTI-UHFFFAOYSA-N
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Description

Prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C10H6ClF3N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate typically involves the reaction of prop-2-yn-1-ol with N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

Prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-ynyl N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]carbamate
  • Prop-2-ynyl N-[6-bromo-5-(trifluoromethyl)pyridin-3-yl]carbamate
  • Prop-2-ynyl N-[6-fluoro-5-(trifluoromethyl)pyridin-3-yl]carbamate

Uniqueness

Prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate is unique due to the presence of the chloro group, which can influence its reactivity and binding properties. The trifluoromethyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-2-3-18-9(17)16-6-4-7(10(12,13)14)8(11)15-5-6/h1,4-5H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUIRFWHCUVOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC(=C(N=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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